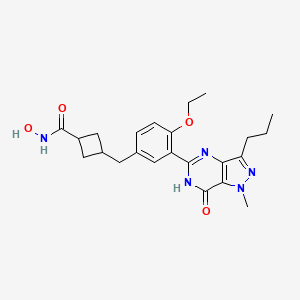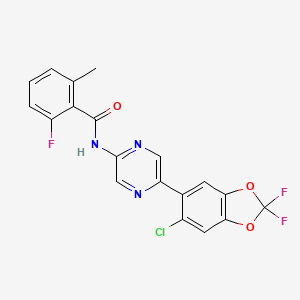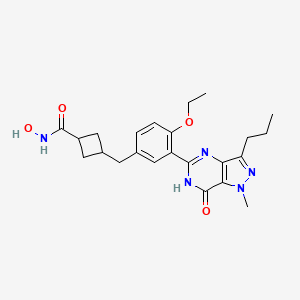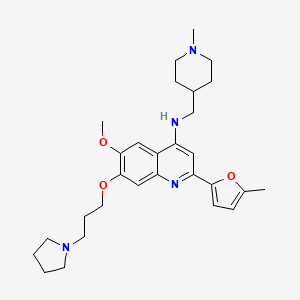
CPI-637
Übersicht
Beschreibung
CPI-637 ist ein selektiver und zell-aktiver Benzodiazepinon-CBP/EP300-Bromodomänen-Inhibitor. Es ist bekannt für seine Fähigkeit, das zyklische AMP-Response-Element-Bindungsprotein (CBP) und das adenovirale E1A-Bindungsprotein von 300 kDa (EP300) zu hemmen, bei denen es sich um homologe bromodomenhaltige Proteine handelt . Diese Verbindung hat ein großes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Epigenetik und Onkologie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Benzodiazepinon-Struktur. Die wichtigsten Schritte umfassen:
Bildung des Benzodiazepinon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen.
Einführung der Indazol-Einheit: Dieser Schritt beinhaltet typischerweise die Kupplung des Benzodiazepinon-Kerns mit einem Indazol-Derivat unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.
Schlussmodifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, Durchflusschemie und automatisierten Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
CPI-637 has a wide range of scientific research applications, including:
Epigenetics: This compound is used to study the role of CBP and EP300 in gene regulation and chromatin remodeling.
HIV Research: This compound has been investigated as a latency-reversing agent for HIV-1, showing promise in reactivating latent reservoirs.
Drug Discovery: This compound serves as a valuable tool in the discovery and development of new therapeutic agents targeting epigenetic regulators.
Wirkmechanismus
Target of Action
CPI-637 is a potent dual inhibitor that primarily targets the CBP (CREB-binding protein) and EP300 (E1A binding protein P300) . These proteins are highly homologous, bromodomain-containing transcription coactivators involved in numerous cellular pathways relevant to oncology .
Mode of Action
This compound exerts its effects by inhibiting the bromodomains of CBP and EP300 . It has a specific suppressive effect on both BRD4 and TIP60 . By inhibiting these targets, this compound can reactivate latent HIV-1 in vitro by permitting Tat to bind positive transcription elongation factor b (P-TEFb) and assembling Tat-super-elongation complex (SEC) formation . Furthermore, this compound-mediated TIP60 downregulation further stimulates BRD4 dissociation from the HIV-1 long terminal repeat (LTR) promoter, allowing Tat to more effectively bind P-TEFb compared to BRD4 inhibition alone .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits MYC expression in AMO-1 cells . MYC is a crucial transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. In the context of HIV-1, this compound impacts the pathway involving the Tat protein and P-TEFb, leading to the reactivation of latent HIV-1 .
Pharmacokinetics
It is known that this compound is active in cells and inhibits myc expression in amo-1 cells with an ec50 of 060 μM .
Result of Action
This compound exerts a potent synergistic effect but alleviates global T cell activation and blocks viral spread to uninfected bystander CD4+ T cells with minimal cytotoxicity . This suggests that this compound could be a promising latency-reversing agent (LRA) for HIV-1, deserving further investigation for development as a promising LRA with a “shock and kill” strategy .
Biochemische Analyse
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CPI-637 involves multiple steps, starting with the preparation of the core benzodiazepinone structure. The key steps include:
Formation of the benzodiazepinone core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the indazole moiety: This step typically involves the coupling of the benzodiazepinone core with an indazole derivative using a palladium-catalyzed cross-coupling reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CPI-637 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene funktionelle Gruppen in den Benzodiazepinon-Kern einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Palladiumkatalysierte Kreuzkupplungsreaktionen werden häufig eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Eigenschaften der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Onkologie: Es hat sich gezeigt, dass es das Wachstum von Krebszellen hemmt, indem es die CBP/EP300-Bromodomen angreift.
Arzneimittelentwicklung: This compound dient als wertvolles Werkzeug bei der Entdeckung und Entwicklung neuer Therapeutika, die auf epigenetische Regulatoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bromodomen von CBP und EP300 selektiv hemmt. Diese Bromodomen sind an der Erkennung von acetylierten Lysinresten in Histonproteinen beteiligt, die eine entscheidende Rolle bei der Regulation der Gentranskription spielen. Durch die Hemmung dieser Bromodomen stört this compound die Interaktion zwischen CBP/EP300 und acetylierten Histonen, was zu einer veränderten Genexpression und Hemmung des Wachstums von Krebszellen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SGC-CBP30: Ein weiterer CBP/EP300-Bromodomen-Inhibitor mit ähnlicher Selektivität und Potenz.
I-CBP112: Ein selektiver Inhibitor von CBP/p300 mit einer anderen chemischen Struktur.
Einzigartigkeit von CPI-637
This compound zeichnet sich durch seine hohe Selektivität und Zellaktivität aus. Es hat eine überlegene Potenz bei der Hemmung der MYC-Expression in Krebszellen im Vergleich zu anderen ähnlichen Verbindungen gezeigt. Darüber hinaus hat this compound das Potenzial als Dual-Target-Inhibitor für sowohl BRD4- als auch TIP60-Proteine gezeigt, was es zu einem vielversprechenden Kandidaten für die Umkehrung der HIV-1-Latenz macht .
Eigenschaften
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


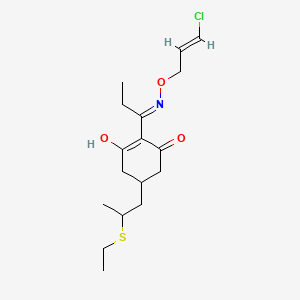
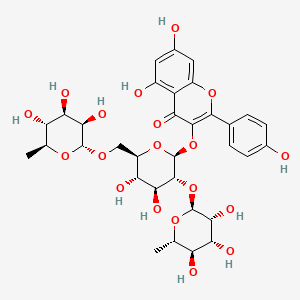
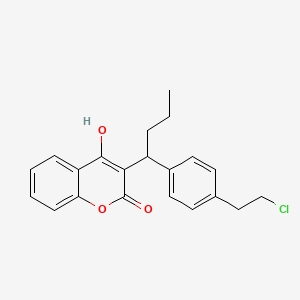
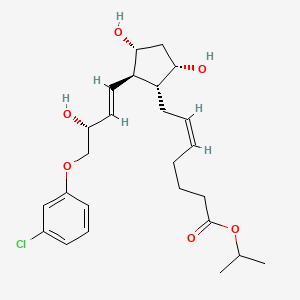
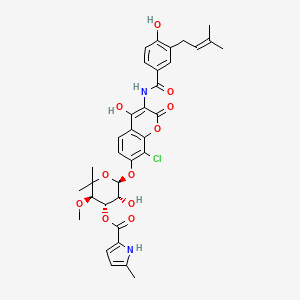
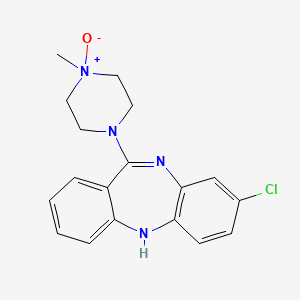
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
